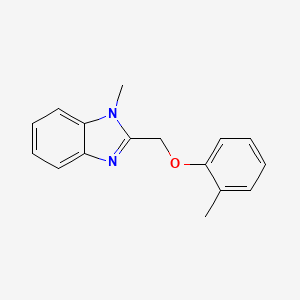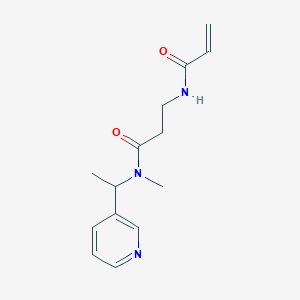
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide, also known as MPPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide acts as a selective antagonist for mGluR5, which is a G-protein-coupled receptor that is widely distributed in the central nervous system. By binding to mGluR5, N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide prevents the activation of the receptor by its endogenous ligands, resulting in a reduction in the downstream signaling pathways that are involved in various neurological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide are mediated by its interaction with mGluR5. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. It has also been shown to affect various neurotransmitter systems, including dopamine, glutamate, and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide in lab experiments include its high selectivity for mGluR5, its well-characterized pharmacological profile, and its ability to penetrate the blood-brain barrier. However, one limitation of using N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide is its potential off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide in scientific research. One potential application is in the development of novel therapies for neurological disorders, such as Parkinson's disease and addiction. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide could also be used to investigate the role of mGluR5 in other neurological processes, such as pain and anxiety. Additionally, future studies could focus on optimizing the pharmacokinetic properties of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide is a selective antagonist for mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its well-characterized pharmacological profile and ability to penetrate the blood-brain barrier make it a valuable tool for investigating the role of mGluR5 in various neurological processes. Future research is needed to fully understand the potential of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide as a therapeutic agent and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide involves a series of chemical reactions starting from commercially available starting materials. The method involves the use of various reagents and catalysts to produce the final product. The synthesis process has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has been used extensively in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to have potential therapeutic applications in conditions such as Parkinson's disease, schizophrenia, and addiction. N-Methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide has also been used to study the effects of mGluR5 on synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
N-methyl-3-(prop-2-enoylamino)-N-(1-pyridin-3-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-13(18)16-9-7-14(19)17(3)11(2)12-6-5-8-15-10-12/h4-6,8,10-11H,1,7,9H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAPEFZGEDLPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{methyl[1-(pyridin-3-yl)ethyl]carbamoyl}ethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2800043.png)
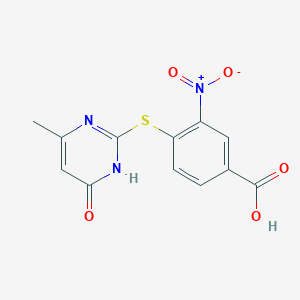
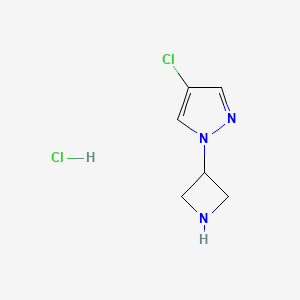
![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)
![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)
![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)
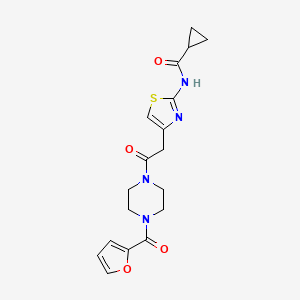
![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
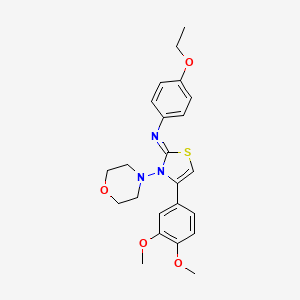
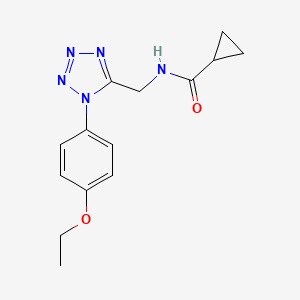
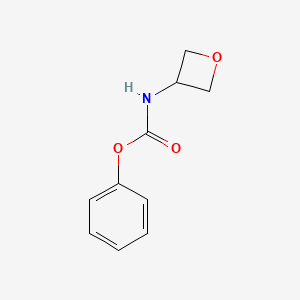
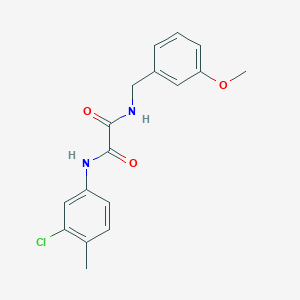
![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)
